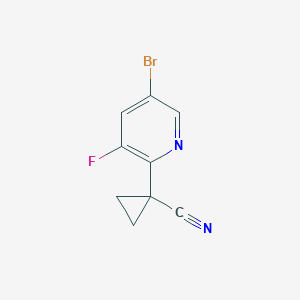
1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropane-1-carbonitrile
Cat. No. B8686065
M. Wt: 241.06 g/mol
InChI Key: TWEQVMRXLJBZHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08729061B2
Procedure details


Under an atmosphere of argon, 5-bromo-2,3-difluoropyridine (5 g, 25.8 mmol, Eq: 1.00) and cyclopropanecarbonitrile (1.78 g, 2.00 ml, 25.8 mmol, Eq: 1.00) were combined with toluene (50.0 ml) to give a colorless solution. The reaction mixture was cooled to −5° C. Potassium bis(trimethylsilyl)amide (0.5 M, 51.6 ml, 25.8 mmol, Eq: 1.00) was added dropwise at −5° C. The reaction mixture was stirred 1 hr at −5° C., and over the weekend at RT. The reaction mixture was then poured into NH4Cl solution (satd., 50 ml). The aqueous layer was extracted with ethyl acetate (3×60 ml). The organic layers were combined and dried over Na2SO4 and concentrated in vacuo. The crude material was purified by flash chromatography (silica gel, 70 g, 0% to 50% ethyl acetate in heptane as eluent) to yield the title compound as a light brown waxy solid (0.49 g, 7.89%, MS (m/e)=248.1 [M+H+]).





Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([F:9])[C:5](F)=[N:6][CH:7]=1.[CH:10]1([C:13]#[N:14])[CH2:12][CH2:11]1.C[Si]([N-][Si](C)(C)C)(C)C.[K+].[NH4+].[Cl-]>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([F:9])[C:5]([C:10]2([C:13]#[N:14])[CH2:12][CH2:11]2)=[N:6][CH:7]=1 |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C(=NC1)F)F
|
Step Two
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)C#N
|
Step Three
|
Name
|
|
|
Quantity
|
51.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|
Step Five
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred 1 hr at −5° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a colorless solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at RT
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with ethyl acetate (3×60 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material was purified by flash chromatography (silica gel, 70 g, 0% to 50% ethyl acetate in heptane as eluent)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
